2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid
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Overview
Description
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is a chemical compound that combines two distinct molecules: 3,6-dichloro-2-pyridinecarboxylic acid and ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid. This compound is known for its applications in various fields, including agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-2-pyridinecarboxylic acid typically involves the chlorination of 2-pyridinecarboxylic acid. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst to ensure high yield and selectivity .
((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with chloroacetic acid. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both components of the compound can undergo oxidation reactions. For example, 3,6-dichloro-2-pyridinecarboxylic acid can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Halogen atoms in the compounds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thiol, and alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of herbicides and pesticides .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, these compounds are used in the formulation of herbicides and pesticides. They are effective in controlling broadleaf weeds and are used in agricultural practices to enhance crop yield .
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, as herbicides, they inhibit the growth of weeds by interfering with essential biochemical pathways. They may inhibit enzymes involved in amino acid synthesis or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid.
Picloram: 4-amino-3,5,6-trichloropicolinic acid.
Triclopyr: 3,5,6-trichloro-2-pyridinol.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid lies in its combined properties. The mixture exhibits enhanced herbicidal activity and broader spectrum efficacy compared to individual components. This makes it a valuable tool in agricultural practices .
Properties
CAS No. |
77621-86-4 |
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Molecular Formula |
C13H7Cl5N2O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,6-dichloropyridine-2-carboxylic acid;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H4Cl3NO3.C6H3Cl2NO2/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;7-3-1-2-4(8)9-5(3)6(10)11/h1H,2H2,(H,12,13);1-2H,(H,10,11) |
InChI Key |
BEMBXDXLVANDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl |
Origin of Product |
United States |
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